4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline
Overview
Description
4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline is a chemical compound with the molecular formula C12H6Cl5NO and a molecular weight of 357.45 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline involves the reaction of 2,4,5-trichlorophenol with 4,5-dichloro-2-nitroaniline. The reaction typically occurs under controlled conditions, such as elevated temperatures and the presence of a suitable catalyst . Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline can be compared with similar compounds such as:
2,4,5-Trichlorophenoxyacetic acid: A herbicide known for its use in agriculture.
2,4,5-Trichlorophenol: Used as a raw material in the preparation of biocides.
N-Benzyl-2-(2,4,5-trichlorophenoxy)acetamide: An intermediate in the synthesis of other organic compounds.
The uniqueness of this compound lies in its specific structure and the range of applications it offers in various fields.
Properties
IUPAC Name |
4,5-dichloro-2-(2,4,5-trichlorophenoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl5NO/c13-5-1-9(17)11(3-7(5)15)19-12-4-8(16)6(14)2-10(12)18/h1-4H,18H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWDWSIXRWMMDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)OC2=CC(=C(C=C2Cl)Cl)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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